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Compound of Interest

Compound Name: (R)-(-)-1,2-Diaminopropane sulfate

Cat. No.: B114684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-1,2-
Diaminopropane, a chiral diamine with applications in the synthesis of pharmaceuticals and as
a ligand in coordination chemistry. The following sections detail the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of (R)-1,2-
Diaminopropane. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR
data. It is important to note that the spectra for the (R) and (S) enantiomers are identical in a
non-chiral solvent. The data presented here is for 1,2-diaminopropane, as high-resolution,
specifically assigned data for the (R)-enantiomer is not readily available in public databases.

'H NMR Spectral Data
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Chemical Shift L Coupling Constant
Protons Multiplicity .
(ppm) (J) in Hz
-CHs ~1.0 Doublet Not available
-CH- ~2.8 Multiplet Not available
-CHa- ~2.5,~27 Multiplet Not available
-NH:z Variable Broad Singlet Not available

1C NMR Spectral Data

Carbon Atom Chemical Shift (ppm)
-CHs ~19
-CH- ~49
-CH2- ~47

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of (R)-1,2-Diaminopropane is as follows:

e Sample Preparation: Dissolve approximately 10-20 mg of (R)-1,2-Diaminopropane in 0.6-0.7
mL of a suitable deuterated solvent, such as chloroform-d (CDCIs) or deuterium oxide (D20)
[1][2]. The choice of solvent may depend on the specific experimental requirements and the
solubility of any derivatives being studied.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0O ppm).

e NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

 Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e 1H NMR Acquisition: For H NMR, typical parameters include a 30° pulse width, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
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ratio.

e 13C NMR Acquisition: For 13C NMR, a proton-decoupled sequence is typically used to simplify
the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are
generally required due to the lower natural abundance of the 13C isotope.

Data Acquisition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of (R)-1,2-Diaminopropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114684#spectroscopic-data-nmr-ir-mass-spec-of-r-1-
2-diaminopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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